molecular formula C24H18BrClN2O3S B11515299 (5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11515299
M. Wt: 529.8 g/mol
InChI Key: NXQWSBOODUJLAJ-FYJGNVAPSA-N
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Description

(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes an anilino group, a thiazolone ring, and various substituents such as bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolone ring, followed by the introduction of the anilino group and the various substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain substituents or alter the oxidation state of the compound.

    Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new aromatic rings or halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may be used as a probe to study various biochemical processes. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolone derivatives with different substituents. These compounds may share some structural features but differ in their specific properties and applications.

Uniqueness

What sets (5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one apart is its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H18BrClN2O3S

Molecular Weight

529.8 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18BrClN2O3S/c1-30-20-12-15(11-18(25)22(20)31-14-16-7-5-6-10-19(16)26)13-21-23(29)28-24(32-21)27-17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,27,28,29)/b21-13+

InChI Key

NXQWSBOODUJLAJ-FYJGNVAPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)Br)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)Br)OCC4=CC=CC=C4Cl

Origin of Product

United States

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